molecular formula C9H18ClN B2607501 (1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride CAS No. 2378490-00-5

(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride

Cat. No.: B2607501
CAS No.: 2378490-00-5
M. Wt: 175.7
InChI Key: MPVNPOJKXCMCEM-YWUTZLAHSA-N
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Description

(1R,2S,5S)-5-Propan-2-ylbicyclo[310]hexan-2-amine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl It is a bicyclic amine with a unique structure that includes a bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the photocatalytic cycloaddition and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[3.1.0]hexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying bicyclic amines.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of bicyclic amines with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ylmethanol: A similar compound with a hydroxyl group instead of an amino group.

    (1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ylamine: The free amine form without the hydrochloride salt.

Uniqueness

(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

(1R,2S,5S)-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-6(2)9-4-3-8(10)7(9)5-9;/h6-8H,3-5,10H2,1-2H3;1H/t7-,8-,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVNPOJKXCMCEM-YWUTZLAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12CC[C@@H]([C@@H]1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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